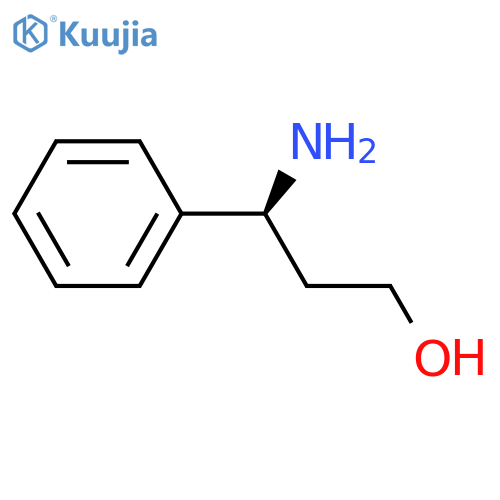

Cas no 82769-76-4 ((3S)-3-amino-3-phenylpropan-1-ol)

(3S)-3-amino-3-phenylpropan-1-ol Chemische en fysische eigenschappen

Naam en identificatie

-

- (S)-3-Amino-3-phenylpropan-1-ol

- (S)-1-Phenyl-3-propanolamine

- S-3-amino-3-phenylpropan-1-ol

- (3S)-3-amino-3-phenylpropan-1-ol

- (S)-3-AMINO-3-PHENYLPROPANOL

- DS-1777

- AC-071

- EN300-188674

- AMY12567

- AKOS015854099

- SEQXIQNPMQTBGN-VIFPVBQESA-N

- (S)-1-phenyl-3-hydroxypropylamine

- (s)-3-amino-3-phenyl-propan-1-ol

- MFCD01311768

- CS-W002754

- (3S)-3-amino-3-phenyl-1-propanol

- (S)-3-Amino-3-phenyl-1-propanol

- Q-200035

- BCP28027

- (s)-3-amino-3-phenyl propan-1-ol

- DTXSID90370345

- (3S)-3-amino-3-phenyl-propan-1-ol

- 82769-76-4

- SCHEMBL1454854

- (s)-3-phenyl-beta-alaninol

- (γS)-γ-Aminobenzenepropanol (ACI)

- Benzenepropanol, γ-amino-, (S)- (ZCI)

- (-)-3-Amino-3-phenylpropanol

- (gammaS)-gamma-Aminobenzenepropanol; (-)-3-Amino-3-phenylpropanol; (3S)-3-Amino-3-phenyl-1-propanol; (S)-3-Amino-3-phenyl-1-propanol; (S)-3-Amino-3-phenylpropanol

- A2610

-

- MDL: MFCD01311768

- Inchi: 1S/C9H13NO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1

- InChI-sleutel: SEQXIQNPMQTBGN-VIFPVBQESA-N

- LACHT: [C@H](C1C=CC=CC=1)(N)CCO

Berekende eigenschappen

- Exacte massa: 151.099714g/mol

- Oppervlakte lading: 0

- XLogP3: 0.5

- Aantal waterstofbonddonors: 2

- Aantal waterstofbondacceptatoren: 2

- Aantal draaibare bindingen: 3

- Monoisotopische massa: 151.099714g/mol

- Monoisotopische massa: 151.099714g/mol

- Topologisch pooloppervlak: 46.2Ų

- Zware atoomtelling: 11

- Complexiteit: 99.7

- Aantal isotopen atomen: 0

- Gedefinieerd atoomstereocentrumaantal: 1

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Aantal covalent gebonden eenheden: 1

- Aantal tautomers: nothing

- Oppervlakte lading: 0

Experimentele eigenschappen

- Kleur/vorm: Colorless to Yellow Liquid

- Dichtheid: 1.0406 (rough estimate)

- Kookpunt: 293℃ at 760 mmHg

- Vlampunt: 131.0±21.8 °C

- Brekindex: 1.4755 (estimate)

- PSA: 46.25000

- LogboekP: 1.76910

- Oplosbaarheid: Not available

- Dampfdruk: 0.0±0.6 mmHg at 25°C

(3S)-3-amino-3-phenylpropan-1-ol Beveiligingsinformatie

- Signaalwoord:Danger

- Gevaarverklaring: H314;H318

- Waarschuwingsverklaring: P280;P305+P351+P338;P310;P301+P330+P331

- Vervoersnummer gevaarlijk materiaal:3259

- Code gevarencategorie: R34: can cause burns.

- Veiligheidsinstructies: S26-S36/37/39-S45

-

Identificatie van gevaarlijk materiaal:

- PackingGroup:Ⅲ

- Gevaarklasse:8

- Risicozinnen:R34

- Opslagvoorwaarde:2-8 °C

(3S)-3-amino-3-phenylpropan-1-ol Douanegegevens

- HS-CODE:2922199090

- Douanegegevens:

China Customs Code:

2922199090Overview:

2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Summary:

2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(3S)-3-amino-3-phenylpropan-1-ol Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2610-5G |

(S)-3-Amino-3-phenylpropan-1-ol |

82769-76-4 | >93.0%(T) | 5g |

¥600.00 | 2024-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044379-100g |

(S)-3-Amino-3-phenylpropan-1-ol |

82769-76-4 | 98% | 100g |

¥2759.00 | 2024-07-28 | |

| abcr | AB285551-10g |

(S)-3-Amino-3-phenyl-propan-1-ol, 97%; . |

82769-76-4 | 97% | 10g |

€219.00 | 2023-09-09 | |

| eNovation Chemicals LLC | Y1303400-10g |

(S)-3-Amino-3-phenylpropan-1-ol |

82769-76-4 | 97% | 10g |

$340 | 2024-06-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S91610-5g |

(S)-3-Amino-3-phenylpropan-1-ol |

82769-76-4 | 5g |

¥528.0 | 2021-09-07 | ||

| Chemenu | CM116696-10g |

(S)-3-Amino-3-phenyl-1-propanol |

82769-76-4 | 95+% | 10g |

$374 | 2021-06-17 | |

| Chemenu | CM116696-5g |

(S)-3-Amino-3-phenyl-1-propanol |

82769-76-4 | 95+% | 5g |

$234 | 2021-06-17 | |

| Chemenu | CM116696-25g |

(S)-3-Amino-3-phenyl-1-propanol |

82769-76-4 | 95+% | 25g |

$748 | 2021-06-17 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY033781-0.25g |

(S)-3-Amino-3-phenyl-1-propanol |

82769-76-4 | ≥95% | 0.25g |

¥25.00 | 2024-07-09 | |

| Apollo Scientific | OR471660-5g |

(S)-3-Amino-3-phenyl-1-propanol |

82769-76-4 | 98+% | 5g |

£44.00 | 2024-07-20 |

(3S)-3-amino-3-phenylpropan-1-ol Productiemethode

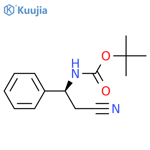

Synthetic Routes 1

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified

1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, reflux

1.4 Reagents: Sodium hydroxide Solvents: Water

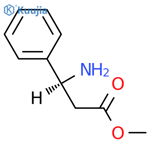

Synthetic Routes 2

1.2 Reagents: Sodium sulfate Solvents: Water ; rt

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

1.2 Reagents: Triethylamine Solvents: Methanol

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

1.2 Reagents: Ammonium hydroxide ; basified

Synthetic Routes 9

Synthetic Routes 10

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C

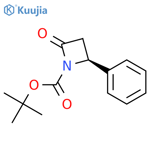

Synthetic Routes 11

Synthetic Routes 12

1.2 Reagents: Triethylamine Solvents: Ethanol ; 15 min

2.1 Reagents: Sodium triacetoxyborohydride Solvents: Tetrahydrofuran ; 10 min, 0 °C

2.2 Reagents: Boron trifluoride etherate ; 0 °C; 5 h, 0 °C

2.3 Reagents: Methanol ; 0 °C

Synthetic Routes 13

1.2 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; 10 °C; 5 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 0 °C

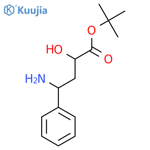

Synthetic Routes 14

1.2 Reagents: Sodium sulfate Solvents: Water ; 1 h, rt

2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 30 min, 0 °C; 0 °C → rt; 1.5 h, rt

2.2 Reagents: Triethylamine Solvents: Methanol

(3S)-3-amino-3-phenylpropan-1-ol Raw materials

- (3s)-3-amino-3-phenylpropan-1-ol;hydrochloride

- (S)-2-oxo-4-phenyl-azetidine-1-carboxylic acid tert-butyl ester

- (3S)-3-amino-3-phenylpropanoic acid

- (S)-Boc-3-Amino-3-Phenylpropan-1-Ol

- Carbamic acid, (2-cyano-1-phenylethyl)-, 1,1-dimethylethyl ester, (S)-

- (βS)-β-Aminobenzenepropanoic Acid Ethyl Ester

- methyl (3S)-3-amino-3-phenylpropanoate

- (S)-Cbz-3-Amino-3-phenylpropan-1-ol

(3S)-3-amino-3-phenylpropan-1-ol Preparation Products

(3S)-3-amino-3-phenylpropan-1-ol Gerelateerde literatuur

-

Sjoerd Slagman,Wolf-Dieter Fessner Chem. Soc. Rev. 2021 50 1968

-

Sjoerd Slagman,Wolf-Dieter Fessner Chem. Soc. Rev. 2021 50 1968

Gerelateerde categorieën

- Oplosmiddelen en organische chemicaliën organische verbindingEN Alcohol/Ether

- Oplosmiddelen en organische chemicaliën organische verbindingEN organische stikstofverbindingen organische stikstofverbindingen Aromatische alkylamine

- Oplosmiddelen en organische chemicaliën organische verbindingEN organische stikstofverbindingen organische stikstofverbindingen amines Aromatische alkylamine

82769-76-4 ((3S)-3-amino-3-phenylpropan-1-ol) Gerelateerde producten

- 51-67-2(p-Tyramine)

- 170564-98-4((R)-3-Amino-3-phenylpropan-1-ol)

- 21464-52-8(γ-Amino-2-methylbenzenepropanol)

- 122-97-4(3-Phenyl-1-propanol)

- 131-10-2((-)-Berbine)

- 14593-04-5(3-Amino-3-phenyl-1-propanol)

- 91-00-9(diphenylmethanamine)

- 68208-23-1(3-Amino-3-(4-methylphenyl)propan-1-ol)

- 98248-75-0(2-(1H-indol-3-yl)-3-methylbutan-1-amine)

- 898781-57-2(3-(4-methylsulfanylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one)